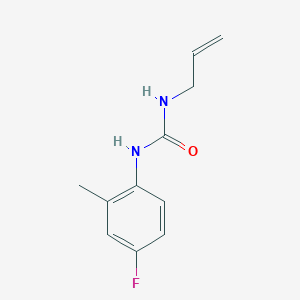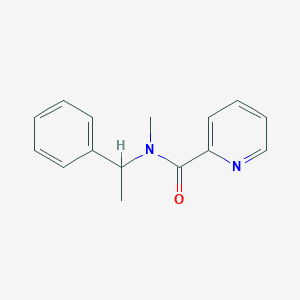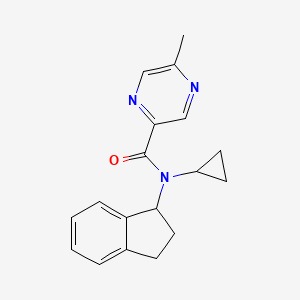![molecular formula C14H24N2O3 B7513800 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MEPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPE is a piperidine derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act through the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of certain receptors in the brain. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential toxicity. Other future directions include the development of more effective synthesis methods and the exploration of its potential applications in other areas of scientific research.
Métodos De Síntesis
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-piperidone with 4-piperidone hydrochloride in the presence of sodium methoxide and methanol. Other methods include the reaction of piperidine-4-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of triethylamine, and the reaction of 4-piperidone with piperidine-4-carboxylic acid in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity.
Propiedades
IUPAC Name |
2-methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-11-13(17)15-9-5-12(6-10-15)14(18)16-7-3-2-4-8-16/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPUMFZIMBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)





![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)